Flutropium

Description

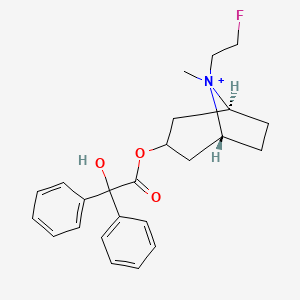

Structure

3D Structure

Properties

CAS No. |

754131-59-4 |

|---|---|

Molecular Formula |

C24H29FNO3+ |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26? |

InChI Key |

OATDVDIMNNZTEY-MYWYYWIJSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |

Other CAS No. |

754131-59-4 |

Origin of Product |

United States |

Foundational & Exploratory

Flutropium Bromide: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutropium bromide is a synthetic anticholinergic agent utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a quaternary ammonium derivative of atropine, its primary mechanism of action involves the competitive, non-selective antagonism of acetylcholine at muscarinic receptors. This action leads to bronchodilation by inhibiting the cholinergic tone of the airways. This technical guide provides a comprehensive overview of the core mechanism of action of flutropium bromide, including its effects on muscarinic receptor subtypes, the subsequent signaling pathways, and a comparative perspective with other anticholinergic agents. While detailed quantitative data for flutropium bromide is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a thorough understanding for research and drug development professionals.

Introduction

Flutropium bromide is a bronchodilator that exerts its therapeutic effect by blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system in the airways.[1] By antagonizing muscarinic receptors on airway smooth muscle and submucosal glands, flutropium bromide effectively reduces bronchoconstriction and mucus secretion, thereby alleviating the symptoms of obstructive lung diseases.[1] Its quaternary ammonium structure limits its systemic absorption when administered via inhalation, concentrating its effects in the lungs and minimizing systemic anticholinergic side effects.[2]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The fundamental mechanism of action of flutropium bromide is its function as a competitive antagonist at muscarinic acetylcholine receptors.[2] In the airways, three main subtypes of muscarinic receptors are of physiological relevance: M1, M2, and M3.[3]

-

M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[3] Flutropium bromide's main therapeutic effect is derived from its blockade of these M3 receptors.[1]

-

M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate cholinergic neurotransmission.[3]

-

M2 Receptors: Situated on presynaptic cholinergic nerve endings, M2 receptors function as autoreceptors, inhibiting the further release of acetylcholine.[3]

Flutropium bromide is considered a non-selective muscarinic antagonist, meaning it has the potential to block all three receptor subtypes.

Signaling Pathways

The binding of acetylcholine to M3 receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Flutropium bromide interrupts this pathway at the receptor level.

The signaling pathway for M3 receptor-mediated bronchoconstriction is as follows:

-

Acetylcholine Binding: Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of airway smooth muscle cells.

-

Gq Protein Activation: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.

-

Phospholipase C Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and bronchoconstriction.

Flutropium bromide, by competitively blocking the binding of acetylcholine to the M3 receptor, prevents the initiation of this entire cascade, leading to smooth muscle relaxation and bronchodilation.

M3 Receptor Signaling Pathway in Airway Smooth Muscle

Data Presentation

Table 1: Qualitative Comparison of Flutropium Bromide with Other Anticholinergic Agents

| Feature | Flutropium Bromide | Atropine | Ipratropium Bromide | Tiotropium Bromide |

| Receptor Selectivity | Non-selective | Non-selective | Non-selective[3] | Kinetically selective for M1/M3 over M2[3] |

| Potency (in vitro) | More potent than atropine[2] | Reference | Standard short-acting | High affinity for all subtypes[4] |

| Duration of Action | Longer than atropine (aerosol)[2] | Shorter | Short-acting | Long-acting |

| Systemic Absorption | Poor | Readily absorbed | Poor | Poor |

| Central Nervous System Effects | None (quaternary structure)[2] | Present (tertiary amine) | None (quaternary structure) | None (quaternary structure) |

Experimental Protocols

Detailed experimental protocols for flutropium bromide are not extensively published. However, the following represents a generalized protocol for characterizing a muscarinic receptor antagonist using standard in vitro methods.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps to determine the binding affinity (Ki) of a test compound like flutropium bromide for muscarinic receptors.

Workflow for Radioligand Binding Assay

Detailed Steps:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (flutropium bromide). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Organ Bath Studies for Functional Antagonism (General Protocol)

This protocol describes a general method for assessing the functional antagonism of a compound like flutropium bromide on smooth muscle contraction.

General Workflow for Organ Bath Experiments

Detailed Steps:

-

Tissue Preparation: Euthanize an appropriate animal model (e.g., guinea pig) and dissect the trachea. Prepare rings or strips of the tracheal smooth muscle.

-

Mounting: Mount the tissue preparations in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for a set period under a predetermined optimal resting tension.

-

Contraction: Induce a stable contraction of the smooth muscle by adding a muscarinic agonist such as acetylcholine or carbachol to the organ bath.

-

Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of flutropium bromide to the bath and record the resulting relaxation of the tissue.

-

Data Analysis: Measure the changes in muscle tension and plot the percentage of relaxation against the logarithm of the flutropium bromide concentration to generate a concentration-response curve. From this curve, the EC₅₀ (the concentration of antagonist that produces 50% of the maximal relaxation) can be determined. To determine the nature of the antagonism (competitive vs. non-competitive), Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to calculate the pA₂ value.

Pharmacokinetics

When administered by inhalation, flutropium bromide is poorly absorbed into the systemic circulation due to its quaternary ammonium structure.[2] This localizes its action to the lungs, which is desirable for treating respiratory diseases while minimizing systemic anticholinergic side effects. The majority of the inhaled dose that is swallowed is also poorly absorbed from the gastrointestinal tract.[2] The drug that is absorbed is primarily metabolized in the liver and excreted through the kidneys.[1] The onset of action is relatively rapid, typically within 15 to 30 minutes, and it has a prolonged duration of action of about 24 hours, making it suitable for maintenance therapy.[5]

Clinical Implications and Comparative Pharmacology

Flutropium bromide's efficacy as a bronchodilator stems from its ability to block cholinergic bronchoconstriction. In clinical practice, it is used for the management of COPD and asthma.[1] Its long duration of action allows for once or twice daily dosing, which can improve patient adherence.[5]

Compared to the short-acting muscarinic antagonist (SAMA) ipratropium bromide, flutropium bromide has a longer duration of action. When compared to long-acting muscarinic antagonists (LAMAs) like tiotropium, the clinical data for flutropium bromide is less extensive. Tiotropium has demonstrated kinetic selectivity for M1 and M3 receptors over M2 receptors, which may contribute to its favorable efficacy and safety profile.[3]

Conclusion

Flutropium bromide is an effective anticholinergic bronchodilator that acts as a competitive antagonist of acetylcholine at muscarinic receptors, with its primary therapeutic effect mediated through the blockade of M3 receptors in the airways. This leads to the inhibition of the Gq/PLC/IP3 signaling pathway, a reduction in intracellular calcium, and subsequent relaxation of airway smooth muscle. Its pharmacological profile, characterized by local action in the lungs and a long duration of action, makes it a valuable option for the maintenance treatment of obstructive airway diseases. Further research providing detailed quantitative data on its receptor binding affinities and comparative clinical efficacy would be beneficial for a more complete understanding of its place in therapy.

References

- 1. Comparative dose-response study of three anticholinergic agents and fenoterol using a metered dose inhaler in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5.11 Anticholinergics – Nursing Pharmacology [wtcs.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Flutropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutropium bromide, a quaternary ammonium derivative of N-(2-fluoroethyl)nortropine benzilate, is a muscarinic receptor antagonist with applications in the treatment of respiratory diseases. This technical guide provides a comprehensive overview of its chemical synthesis, focusing on the core reaction pathway, detailed experimental protocols for key transformations, and relevant quantitative data. The synthesis involves a multi-step process commencing with the preparation of key intermediates, N-(2-fluoroethyl)nortropine and benzilic acid imidazolide, followed by their esterification and subsequent quaternization to yield the final active pharmaceutical ingredient.

Core Synthesis Pathway

The most technically practicable synthesis of Flutropium bromide involves a three-stage process:

-

Synthesis of N-(2-fluoroethyl)nortropine: This intermediate is prepared by the N-alkylation of nortropine with a suitable 2-fluoroethylating agent.

-

Esterification: The hydroxyl group of N-(2-fluoroethyl)nortropine is esterified with benzilic acid. A highly efficient method for this transformation involves the use of benzilic acid imidazolide as an activated form of benzilic acid.

-

Quaternization: The tertiary amine of the N-(2-fluoroethyl)nortropine benzilate is quaternized with methyl bromide to introduce the quaternary ammonium group and the bromide counter-ion, yielding Flutropium bromide.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway for Flutropium bromide.

Experimental Protocols

Synthesis of Benzilic Acid Imidazolide

This protocol is adapted from a general procedure for the preparation of acid imidazolides.[1]

Materials:

-

Benzilic Acid (dry)

-

N,N'-Carbonyldiimidazole (CDI)

-

Dichloromethane (dry)

Procedure:

-

A solution of N,N'-carbonyldiimidazole (1.0 equivalent) in dry dichloromethane is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dry benzilic acid (1.0 equivalent) is added portion-wise to the stirred CDI solution at a temperature of 15-20°C.

-

The reaction mixture is stirred at ambient temperature for approximately 1 hour. Initially, the benzilic acid dissolves, followed by the precipitation of benzilic acid imidazolide as a solid.

-

The solid product is isolated by filtration, washed with a small amount of dry dichloromethane, and dried under vacuum.

Esterification of N-(2-fluoroethyl)nortropine

This procedure is based on the esterification of a nortropine derivative with benzilic acid imidazolide.[1]

Materials:

-

N-(2-fluoroethyl)nortropine

-

Benzilic Acid Imidazolide

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Isopropanol

Procedure:

-

N-(2-fluoroethyl)nortropine (1.0 equivalent) is suspended in anhydrous acetonitrile in a reaction vessel equipped with a reflux condenser and stirrer.

-

The suspension is heated to approximately 78°C.

-

A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 5-10 mol%) dissolved in anhydrous acetonitrile is added to the heated suspension.

-

Benzilic acid imidazolide (approximately 1.2 equivalents) is added in portions to the reaction mixture at 78°C over a period of time (e.g., 30-minute intervals).

-

The reaction mixture is stirred at 78°C for a total of 4 hours from the first addition of the imidazolide.

-

After completion of the reaction, the mixture is cooled to 20°C and filtered to remove any insoluble by-products.

-

The filtrate is concentrated under reduced pressure to yield the crude N-(2-fluoroethyl)nortropine benzilate.

-

The crude product is purified by recrystallization from a suitable solvent, such as isopropanol. The crude residue is dissolved in boiling isopropanol, filtered while hot, and the filtrate is then concentrated and allowed to cool, inducing crystallization of the purified product.

Quaternization of N-(2-fluoroethyl)nortropine Benzilate

The final step involves the quaternization of the tertiary amine with methyl bromide. This is a standard procedure for the synthesis of quaternary ammonium salts from tertiary amines.

Materials:

-

N-(2-fluoroethyl)nortropine Benzilate

-

Methyl Bromide

-

Anhydrous, non-polar organic solvent (e.g., chloroform, acetonitrile)

Procedure:

-

N-(2-fluoroethyl)nortropine benzilate is dissolved in an anhydrous, non-polar organic solvent in a pressure-resistant reaction vessel.

-

The solution is cooled (e.g., to 0-10°C).

-

A stoichiometric excess of methyl bromide is introduced into the reaction vessel. This can be done by bubbling methyl bromide gas through the solution or by adding a pre-cooled solution of methyl bromide.

-

The vessel is sealed and the reaction is allowed to proceed, typically with stirring, for several hours or overnight. The reaction temperature may be maintained at a low temperature or allowed to slowly warm to room temperature.

-

The product, Flutropium bromide, which is a quaternary ammonium salt, will typically precipitate from the non-polar solvent.

-

The solid product is collected by filtration, washed with cold solvent to remove any unreacted starting material, and dried under vacuum.

Quantitative Data

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| Activation | Benzilic Acid, CDI | Benzilic Acid Imidazolide | High (often quantitative) | >95 |

| Esterification | Nortropine derivative, Benzilic Acid Imidazolide | Nortropine Benzilate Ester | 60-80 | >98 (after recrystallization) |

| Quaternization | Tertiary Amine Ester, Methyl Bromide | Quaternary Ammonium Bromide | 80-95 | >99 (after purification) |

Table 1: Indicative quantitative data for the synthesis of tropane alkaloid derivatives.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of Flutropium bromide.

Figure 2: Experimental workflow for the esterification step.

Figure 3: Logical relationship in the quaternization reaction.

Conclusion

The chemical synthesis of Flutropium bromide is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the efficient preparation of the N-fluoroethylated nortropine intermediate and the use of an activated benzilic acid derivative for the esterification step. The final quaternization is a straightforward and high-yielding reaction. This guide provides a solid foundation for researchers and drug development professionals to understand and implement the synthesis of this important pharmaceutical compound. Further optimization of reaction conditions and purification procedures may be necessary to meet specific regulatory and purity requirements.

References

Flutropium Bromide: A Technical Whitepaper on its Muscarinic Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Flutropium Bromide and Muscarinic Antagonism

Flutropium bromide is an anticholinergic agent that exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] These receptors are G-protein coupled receptors that are integral to the parasympathetic nervous system's control over various physiological functions, including smooth muscle contraction, heart rate, and glandular secretions.[2] In the context of respiratory diseases, the M3 muscarinic receptor subtype, predominantly located on airway smooth muscle and submucosal glands, is the primary target for therapeutic intervention.[2] Blockade of these M3 receptors by antagonists like Flutropium bromide leads to bronchodilation and a reduction in mucus production, thereby alleviating the symptoms of obstructive airway diseases.[2]

Pharmacological Profile of Flutropium Bromide

Preclinical in vitro and in vivo studies have established Flutropium bromide as a potent anticholinergic agent.

In Vitro Efficacy

In isolated tissue preparations, Flutropium bromide has demonstrated greater efficacy than atropine, a classic muscarinic antagonist.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, with a pronounced effect on the M3 subtype in bronchial smooth muscle.[2] This antagonism prevents the downstream signaling cascade that leads to an increase in intracellular calcium levels and subsequent muscle contraction.[2]

In Vivo Activity

Animal studies have shown that Flutropium bromide is more effective than atropine when administered parenterally and exhibits superior effectiveness and a longer duration of action when delivered locally as an aerosol.[1] Due to its quaternary ammonium structure, Flutropium bromide does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[1] Furthermore, it is characterized by poor enteral absorption.[1] Some preclinical evidence also suggests that Flutropium bromide may have a weak mast cell stabilizing effect, potentially contributing to its anti-asthmatic properties by inhibiting the release of inflammatory mediators like histamine.[4]

Data on Muscarinic Receptor Binding Affinity

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Ki or pKi values) for Flutropium bromide across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). While it is known to be a potent muscarinic antagonist with a predominant effect on M3 receptors, the precise affinity profile remains to be fully publicly disclosed.[2]

For illustrative purposes, the following table outlines the typical format for presenting such data, which is crucial for understanding the selectivity and potential side-effect profile of a muscarinic antagonist.

Table 1: Hypothetical Binding Affinity Profile of a Muscarinic Receptor Antagonist

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | pKi |

| M1 | [3H]-Pirenzepine | Radioligand Binding | Data N/A | Data N/A |

| M2 | [3H]-AF-DX 384 | Radioligand Binding | Data N/A | Data N/A |

| M3 | [3H]-4-DAMP | Radioligand Binding | Data N/A | Data N/A |

| M4 | [3H]-p-F-HHSiD | Radioligand Binding | Data N/A | Data N/A |

| M5 | [3H]-NMS | Radioligand Binding | Data N/A | Data N/A |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for Flutropium bromide.

Experimental Protocols for Characterizing Muscarinic Antagonists

The following sections describe the standard methodologies used to determine the binding affinity and functional activity of muscarinic receptor antagonists like Flutropium bromide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.

-

Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., Flutropium bromide) are added to compete for binding with the radioligand.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the biological response resulting from the interaction of a drug with its receptor. For muscarinic antagonists, these assays typically involve measuring the inhibition of an agonist-induced response.

-

A strip of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig trachea or ileum) is mounted in an organ bath containing a physiological salt solution.

-

The tissue is contracted by the addition of a muscarinic agonist (e.g., acetylcholine or carbacholine).

-

Increasing concentrations of the antagonist (Flutropium bromide) are added to the bath, and the inhibition of the agonist-induced contraction is measured.

-

The pA2 value, a measure of the antagonist's potency, can be determined from this data.

Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling pathways. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

Flutropium bromide is a potent muscarinic receptor antagonist with established efficacy in the treatment of obstructive airway diseases. Its pharmacological profile is characterized by a strong competitive antagonism at muscarinic receptors, particularly the M3 subtype, leading to bronchodilation and reduced mucus secretion. While its clinical utility is recognized, a detailed public record of its binding affinities across all muscarinic receptor subtypes is not currently available. Further research and publication of these quantitative data would provide a more complete understanding of its selectivity and overall pharmacological profile, aiding in the development of next-generation respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of Flutropium bromide and other novel muscarinic receptor antagonists.

References

- 1. Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Flutropium Bromide? [synapse.patsnap.com]

- 3. What is Flutropium Bromide used for? [synapse.patsnap.com]

- 4. [Effects of flutropium bromide, a new antiasthma drug, on mediator release from mast cells and actions of mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutropium Bromide for Asthma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutropium bromide is a quaternary ammonium derivative of atropine and a potent anticholinergic agent investigated for its bronchodilatory properties in the context of asthma and other obstructive airway diseases.[1] As a competitive antagonist of acetylcholine at muscarinic receptors, it effectively suppresses bronchospasm.[1][2] This technical guide provides an in-depth overview of Flutropium bromide, focusing on its mechanism of action, preclinical pharmacology, and relevant experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for Flutropium bromide in publicly accessible literature, data from the structurally and functionally related compounds, ipratropium bromide and tiotropium bromide, are included for comparative and illustrative purposes, with clear notation.

Chemical and Physical Properties

Flutropium bromide, with the chemical name (endo,syn)-8-(2-Fluoroethyl)-3-[(hydroxydiphenylacetyl)oxy]-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, is a synthetic compound with the following properties:[3]

| Property | Value | Reference |

| Molecular Formula | C24H29BrFNO3 | [3] |

| Molecular Weight | 478.39 g/mol | [3] |

| CAS Number | 63516-07-4 | [3] |

| Appearance | White crystals | [3] |

| Melting Point | 192-193 °C (dec.) | [3] |

Mechanism of Action: Muscarinic Receptor Antagonism

Flutropium bromide exerts its bronchodilatory effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.[4] In asthma, the parasympathetic nervous system, via the vagus nerve, releases acetylcholine (ACh), which binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchoconstriction.[5][6]

Flutropium bromide, when inhaled, blocks the binding of ACh to these M3 receptors, thereby inhibiting the downstream signaling pathway and preventing the contraction of airway smooth muscle, resulting in bronchodilation.[4]

Signaling Pathway of Muscarinic Receptor-Mediated Bronchoconstriction

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells triggers a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction (bronchoconstriction). Flutropium bromide blocks this entire cascade at the initial receptor-ligand binding step.

Preclinical Pharmacology

In Vitro Studies

In vitro experiments have demonstrated that Flutropium bromide is a more effective anticholinergic agent than atropine.[1] It has also been suggested to interfere with the anaphylactic reaction in a certain dose range in vitro.[1]

Quantitative Data for Related Muscarinic Antagonists

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Ipratropium Bromide | M1 | 0.5 - 3.6 | [7] |

| M2 | 0.5 - 3.6 | [7] | |

| M3 | 0.5 - 3.6 | [7] | |

| Tiotropium Bromide | M1 | ~0.1 | [8] |

| M2 | ~0.1 | [8] | |

| M3 | ~0.1 | [8] |

Note: Tiotropium is approximately 10-fold more potent than ipratropium bromide in binding studies.[8]

In Vivo Studies

Animal studies have confirmed the anticholinergic properties of Flutropium bromide. It is more effective than atropine after parenteral administration and has a longer duration of action.[1] Due to its quaternary structure, it does not produce central anticholinergic effects.[1] When administered as an aerosol, Flutropium bromide is superior to atropine in both effectiveness and duration of action.[1]

A study in guinea pigs demonstrated that a single inhalation of 0.0003% Flutropium bromide inhibits acetylcholine-induced bronchoconstriction without affecting blood pressure.[2] Other in vivo studies in guinea pigs have shown that intravenous administration of Flutropium bromide (3 and 10 mg/kg) has an inhibitory action on 48-hour homologous passive cutaneous anaphylaxis (PCA) and inhibits histamine release from isolated rat mast cells stimulated by an antigen.[9] However, it shows no antagonistic action against LTD4 and serotonin.[2][9]

Pharmacokinetics

Detailed pharmacokinetic data for Flutropium bromide are not extensively published. However, its quaternary ammonium structure suggests poor enteral absorption.[1]

Pharmacokinetic Parameters of Related Compounds in Rats

| Compound | Route | Half-life (plasma) | Clearance | Volume of Distribution (Vss) | Reference |

| Ipratropium Bromide | i.v. | 6-8 h | 87-150 ml/min/kg | 3-15 L/kg | [10] |

| Tiotropium Bromide | i.v. | 6-8 h | 87-150 ml/min/kg | 3-15 L/kg | [10] |

Toxicology

Acute toxicity studies have been conducted in rodents.

| Species | Route | LD50 (mg/kg) | Reference |

| Mouse (male) | i.v. | 12.5 | [3] |

| Mouse (female) | i.v. | 11.0 | [3] |

| Rat (male) | i.v. | 16.4 | [3] |

| Rat (female) | i.v. | 18.4 | [3] |

| Mouse (male) | oral | 760 | [3] |

| Mouse (female) | oral | 810 | [3] |

| Rat (male) | oral | 830 | [3] |

| Rat (female) | oral | 740 | [3] |

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound like Flutropium bromide to muscarinic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary cells) stably expressing the desired human muscarinic receptor subtype (M1, M2, or M3).

-

Incubation: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (Flutropium bromide).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Assessment of Bronchodilator Activity (Organ Bath Study)

This protocol outlines the procedure for evaluating the functional antagonism of Flutropium bromide against a bronchoconstrictor agent in isolated tracheal tissue.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Contraction: A contractile agent, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Treatment: Cumulative concentrations of Flutropium bromide are added to the bath, and the resulting relaxation of the tracheal ring is recorded.

-

Data Analysis: The concentration of Flutropium bromide that causes 50% of the maximal relaxation (IC50) or the antagonist's affinity (pA2 value) is calculated from the concentration-response curve.

Clinical Studies

No comprehensive clinical trial data for Flutropium bromide in asthma or COPD is readily available in the public domain. Clinical development information for this specific compound appears to be limited. However, numerous clinical trials have been conducted on other inhaled anticholinergics like ipratropium bromide and tiotropium bromide, demonstrating their efficacy and safety in the treatment of obstructive airway diseases.[11][12][13]

Conclusion

Flutropium bromide is a potent muscarinic antagonist with demonstrated preclinical efficacy as a bronchodilator. Its quaternary ammonium structure confers the advantage of limited systemic absorption and a favorable safety profile by minimizing central anticholinergic side effects. While specific quantitative pharmacological and clinical data are scarce in the literature, the established mechanisms of action and the wealth of data on related compounds provide a strong rationale for its investigation in asthma research. The experimental protocols outlined in this guide offer a framework for the further characterization of Flutropium bromide and other novel anticholinergic agents for the treatment of asthma and other respiratory diseases.

References

- 1. Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flutropium Bromide [drugfuture.com]

- 4. What is Flutropium Bromide used for? [synapse.patsnap.com]

- 5. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective muscarinic receptor antagonists for airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effects of flutropium bromide, a new antiasthma drug, on mediator release from mast cells and actions of mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy [pubmed.ncbi.nlm.nih.gov]

- 12. Use of ipratropium bromide in asthma. Results of a multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prolonged effect of tiotropium bromide on methacholine-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutropium Bromide: A Technical Guide to its Interaction with Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutropium bromide is a synthetic anticholinergic agent recognized for its efficacy as a bronchodilator in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic action is rooted in its ability to antagonize acetylcholine receptors, specifically the muscarinic subtypes, within the airway smooth muscle. This technical guide provides a comprehensive overview of the molecular interactions between flutropium bromide and muscarinic acetylcholine receptors (mAChRs), detailing its mechanism of action, binding characteristics, and the subsequent effects on intracellular signaling pathways. This document also outlines standard experimental protocols for assessing ligand-receptor interactions and visualizes key pathways and workflows to support further research and drug development in this area.

Introduction to Flutropium Bromide and its Therapeutic Role

Flutropium bromide is a quaternary ammonium derivative of atropine, a classic competitive antagonist of acetylcholine.[1] Its primary clinical application is in the treatment of obstructive airway diseases, where it acts to alleviate bronchoconstriction.[1] Administered typically via inhalation, flutropium bromide exerts a localized effect on the airways, which minimizes systemic side effects.[1] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system effects.[1] In vitro and in vivo studies have indicated that flutropium bromide is more potent and has a longer duration of action compared to atropine.[1]

Mechanism of Action at Muscarinic Acetylcholine Receptors

The pharmacological effect of flutropium bromide is achieved through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. In the airways, the M3 subtype, located on smooth muscle cells, is primarily responsible for mediating bronchoconstriction and mucus secretion.[2] Flutropium bromide, being a non-selective antagonist, binds to these receptors, preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. By blocking M3 receptors, flutropium bromide leads to the relaxation of airway smooth muscle, resulting in bronchodilation and easier breathing.[1]

Data Presentation: Binding Affinities and Functional Potencies

A critical aspect of characterizing a receptor antagonist is to quantify its binding affinity (Ki) for its target receptors and its functional potency (IC50) in cellular or tissue-based assays. The Ki value represents the dissociation constant of the inhibitor-receptor complex and is an inverse measure of binding affinity. The IC50 value is the concentration of an inhibitor that produces 50% of the maximal inhibition.

Despite a comprehensive literature search, specific quantitative data for the binding affinities (Ki values) and functional potencies (IC50 values) of flutropium bromide across all five human muscarinic receptor subtypes were not available in the public domain. To provide a comparative context, the following tables present data for the well-characterized non-selective muscarinic antagonist, atropine, and the clinically relevant bronchodilator, ipratropium bromide.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Receptor Antagonists

| Receptor Subtype | Flutropium Bromide | Atropine | Ipratropium Bromide |

| M1 | Data Not Available | ~1-2 | ~1-3 |

| M2 | Data Not Available | ~1-2 | ~1-3 |

| M3 | Data Not Available | ~1-2 | ~1-3 |

| M4 | Data Not Available | ~1-2 | - |

| M5 | Data Not Available | ~1-2 | - |

Note: Ki values for atropine and ipratropium bromide are approximate and can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (IC50, nM) of Muscarinic Receptor Antagonists

| Assay Type | Flutropium Bromide | Atropine | Ipratropium Bromide |

| Inhibition of Acetylcholine-induced Bronchoconstriction | Data Not Available | ~1-5 | ~1-5 |

| Inhibition of Phosphoinositide Hydrolysis (M1/M3/M5) | Data Not Available | ~1-10 | ~1-10 |

| Inhibition of Adenylyl Cyclase (M2/M4) | Data Not Available | ~1-10 | ~1-10 |

Note: IC50 values are highly dependent on the specific assay conditions, including agonist concentration and tissue/cell type used.

Experimental Protocols

The determination of binding affinities and functional potencies of compounds like flutropium bromide relies on well-established experimental protocols. The following provides a detailed methodology for a competitive radioligand binding assay, a gold-standard method for determining the Ki of an unlabeled compound.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of flutropium bromide for a specific muscarinic receptor subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, M3, M4, or M5 receptors).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]) or iodine-125 ([¹²⁵I]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Unlabeled Competitor: Flutropium bromide.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the target receptor subtype.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.

-

Non-specific Binding: Add receptor membranes, the fixed concentration of the radioligand, and a saturating concentration of the non-specific binding control (e.g., 1 µM atropine).

-

Competitive Binding: Add receptor membranes, the fixed concentration of the radioligand, and serial dilutions of flutropium bromide.

-

-

Incubation:

-

Incubate the assay plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM from wells with atropine) from the total binding (CPM from wells without any competitor).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the flutropium bromide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by flutropium bromide and a typical experimental workflow.

Muscarinic Receptor Signaling Pathways

Caption: Muscarinic receptor signaling pathways antagonized by flutropium bromide.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Flutropium Bromide's Action

Caption: Competitive antagonism of flutropium bromide at the M3 receptor.

Conclusion

Flutropium bromide is a potent, non-selective muscarinic acetylcholine receptor antagonist that effectively induces bronchodilation by blocking the action of acetylcholine at M3 receptors in the airway smooth muscle. While its clinical efficacy is well-documented, a comprehensive public dataset of its binding affinities and functional potencies across all five muscarinic receptor subtypes remains to be fully elucidated. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of flutropium bromide and similar compounds, ultimately contributing to the development of more refined and targeted therapies for respiratory diseases.

References

Methodological & Application

Application Notes and Protocols: Flutropium Bromide In Vivo Studies in Guinea Pigs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of in vivo studies investigating the efficacy of flutropium bromide in guinea pig models of airway obstruction and allergic rhinitis. Detailed experimental protocols and data are presented to facilitate the design and implementation of similar preclinical studies.

Overview of Flutropium Bromide

Flutropium bromide is a non-selective muscarinic receptor antagonist. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in cholinergic nerve-induced bronchoconstriction and mucus secretion. In guinea pig models, flutropium bromide has demonstrated efficacy in attenuating airway responses to various stimuli.

Signaling Pathway of Flutropium Bromide

Flutropium bromide acts by blocking the M3 muscarinic acetylcholine receptors on airway smooth muscle and mucous glands. This prevents the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to bronchoconstriction and mucus secretion.

In Vivo Efficacy Data

Inhibition of Histamine-Induced Increase in Intranasal Pressure

Flutropium bromide has been shown to inhibit the increase in intranasal pressure induced by histamine in non-sensitized guinea pigs.[1]

| Treatment (Inhalation) | Concentration | Outcome |

| Flutropium Bromide | 0.3% | Inhibitory Action |

| Atropine | 0.3% | Inhibitory Action |

| Diphenhydramine | 0.01% | Inhibitory Action |

| Cimetidine | 0.1% | No Effect |

Inhibition of Allergic Nasal Mucosa Capillary Permeability

In passively sensitized guinea pigs, intravenous administration of flutropium bromide dose-dependently inhibited allergic nasal mucosa capillary permeability.[1]

| Treatment (Intravenous) | Dose | Outcome |

| Flutropium Bromide | 0.1 - 1.0 mg/kg | Dose-dependent Inhibition |

| Atropine | 10 mg/kg | No Inhibitory Action |

Experimental Protocols

Histamine-Induced Rhinitis Model in Non-Sensitized Guinea Pigs

This protocol describes the induction of rhinitis using histamine and the evaluation of inhibitory compounds.

Protocol Steps:

-

Animal Model: Use non-sensitized guinea pigs.

-

Drug Administration: Administer flutropium bromide (0.3%), atropine (0.3%), diphenhydramine (0.01%), or cimetidine (0.1%) directly into the nasal cavities using an ultrasonic nebulizer for 20 minutes.[1]

-

Histamine Challenge: Following drug administration, induce an increase in intranasal pressure by administering 0.1% histamine via inhalation for 10 minutes.[1]

-

Outcome Measurement: Monitor and record the changes in intranasal pressure to assess the inhibitory effects of the test compounds.

Allergic Rhinitis Model in Passively Sensitized Guinea Pigs

This protocol outlines the procedure for evaluating the effect of flutropium bromide on allergic nasal mucosa capillary permeability.

Protocol Steps:

-

Passive Sensitization: Sensitize guinea pigs according to established protocols.

-

Challenge: Perform the allergic challenge 48 hours after sensitization.[1]

-

Drug Administration: Administer flutropium bromide (0.1-1.0 mg/kg) or atropine (10 mg/kg) via intravenous injection.[1]

-

Outcome Measurement: Assess the degree of nasal mucosa capillary permeability to determine the efficacy of the treatment.

Conclusion

The in vivo studies in guinea pigs demonstrate that flutropium bromide is effective in mitigating both histamine-induced and allergen-induced rhinitis symptoms. These findings support its potential as a therapeutic agent for respiratory conditions characterized by cholinergic hyperactivity. The provided protocols offer a framework for further preclinical evaluation of muscarinic antagonists.

References

Application Notes and Protocols for Flutropium Bromide Aerosol in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flutropium bromide in aerosolized form for preclinical research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating its pharmacological properties and therapeutic potential.

Introduction to Flutropium Bromide

Flutropium bromide is an anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1] Its primary application is in the research of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] Administered as an aerosol, Flutropium bromide delivers the active compound directly to the airways, maximizing local efficacy and minimizing systemic side effects.[1] Its mechanism of action involves the blockade of muscarinic receptors, particularly the M3 subtype on airway smooth muscle, leading to bronchodilation.[2]

Mechanism of Action: Muscarinic Receptor Antagonism

Flutropium bromide is a classic competitive antagonist of acetylcholine. In the airways, acetylcholine is a key neurotransmitter that binds to muscarinic receptors on smooth muscle cells, causing bronchoconstriction. By competitively inhibiting these receptors, Flutropium bromide prevents this contraction, resulting in relaxation of the airway smooth muscle and subsequent bronchodilation.[1] In vitro experiments have indicated that Flutropium bromide is more potent than atropine, a well-known anticholinergic agent.[1] Additionally, some studies suggest that Flutropium bromide may have a weak mast cell stabilizing effect, potentially inhibiting the release of histamine, though it does not show antagonistic action against leukotriene D4 or serotonin.

References

Application Notes and Protocols for Flutropium Bromide in COPD Research Models

Disclaimer: Published research specifically detailing the use of Flutropium bromide in preclinical COPD models is limited. The following application notes and protocols are based on the well-established use of analogous M3 muscarinic receptor antagonists, such as Ipratropium bromide and Tiotropium bromide, in established COPD research models. These protocols can serve as a starting point for investigating the therapeutic potential of Flutropium bromide.

Introduction

Flutropium bromide is a quaternary ammonium anticholinergic agent that acts as a non-selective muscarinic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors, particularly the M3 subtype, which are predominantly located in the smooth muscle of the airways.[1][2] Inhibition of these receptors leads to a reduction in bronchoconstriction and mucus secretion, key pathological features of Chronic Obstructive Pulmonary Disease (COPD).[1] Due to its structural and functional similarity to other well-characterized anticholinergics like Ipratropium and Tiotropium bromide, Flutropium bromide is a compound of interest for the development of new COPD therapies.

These application notes provide an overview of the potential use of Flutropium bromide in established in vivo and in vitro models of COPD, drawing parallels from studies involving its analogs.

Mechanism of Action and Signaling Pathway

Flutropium bromide, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This blockade prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium. The resulting decrease in intracellular calcium levels leads to smooth muscle relaxation and bronchodilation.[1]

Caption: Mechanism of action of Flutropium bromide.

In Vivo COPD Research Models

Animal models are crucial for evaluating the efficacy of novel therapeutic agents for COPD. The most common models involve inducing COPD-like pathology in rodents through exposure to cigarette smoke (CS) or lipopolysaccharide (LPS).[1][3][4]

Cigarette Smoke-Induced COPD Model in Mice

This model recapitulates key features of human COPD, including chronic inflammation, emphysema, and airway remodeling.

Experimental Protocol:

-

Animal Selection: Use 8-10 week old male C57BL/6 mice.

-

COPD Induction: Expose mice to whole-body cigarette smoke (e.g., from 3R4F research cigarettes) for 4-6 months. A typical exposure protocol is 2 cigarettes, 4 times a day, 5 days a week.

-

Flutropium Bromide Administration: Administer Flutropium bromide (or vehicle control) via inhalation (nebulization) or intranasal instillation at a predetermined dose, starting from a specified time point during the CS exposure period.

-

Readouts:

-

Pulmonary Function: Measure lung function parameters (e.g., forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC), and airway resistance) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).

-

Histopathology: Perfuse and fix lungs for histological analysis of emphysema (mean linear intercept), inflammation, and goblet cell hyperplasia (Periodic acid-Schiff staining).

-

Caption: Cigarette smoke-induced COPD model workflow.

Lipopolysaccharide (LPS)-Induced Airway Inflammation Model in Rats

This model is particularly useful for studying acute exacerbations of COPD, characterized by robust neutrophilic inflammation.[1]

Experimental Protocol:

-

Animal Selection: Use adult male Sprague-Dawley rats.

-

Inflammation Induction: Administer a single intranasal or intratracheal instillation of LPS (e.g., from E. coli) to induce acute airway inflammation.

-

Flutropium Bromide Administration: Administer Flutropium bromide (or vehicle control) prophylactically (before LPS) or therapeutically (after LPS) via inhalation.

-

Readouts (typically 24-48 hours post-LPS):

-

BAL Fluid Analysis: Quantify total and differential cell counts (especially neutrophils) and inflammatory mediators (e.g., TNF-α, IL-1β, CXCL1).

-

Lung Histology: Assess inflammatory cell infiltration in the lung parenchyma.

-

Airway Hyperresponsiveness (AHR): Measure changes in airway resistance in response to a bronchoconstrictor (e.g., methacholine).

-

In Vitro COPD Research Models

In vitro models allow for the investigation of the direct cellular and molecular effects of Flutropium bromide.

Human Bronchial Epithelial Cell (HBEC) Culture

Primary HBECs or cell lines (e.g., BEAS-2B) can be used to model the effects of Flutropium bromide on airway epithelial cells.

Experimental Protocol:

-

Cell Culture: Culture HBECs to confluence. For a more physiologically relevant model, grow cells at an air-liquid interface (ALI) to induce differentiation into a mucociliary epithelium.

-

Stimulation: Stimulate cells with cigarette smoke extract (CSE) or LPS to mimic COPD-related inflammation and mucus hypersecretion.

-

Flutropium Bromide Treatment: Co-incubate cells with Flutropium bromide at various concentrations.

-

Readouts:

-

Cytokine Secretion: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant by ELISA.

-

Mucin Gene Expression: Quantify the expression of mucin genes (e.g., MUC5AC) by qRT-PCR.

-

Mucin Protein Secretion: Measure MUC5AC protein levels by ELISA or dot blot.

-

Caption: In vitro experimental workflow.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of Flutropium Bromide on Pulmonary Function in a CS-Induced COPD Mouse Model (Hypothetical Data)

| Treatment Group | FEV0.1/FVC (%) | Airway Resistance (cmH2O·s/mL) |

| Control (Air) | 85 ± 3 | 0.3 ± 0.05 |

| CS + Vehicle | 65 ± 4 | 0.8 ± 0.1 |

| CS + Flutropium Bromide (Low Dose) | 72 ± 3 | 0.6 ± 0.08 |

| CS + Flutropium Bromide (High Dose) | 78 ± 4 | 0.4 ± 0.06 |

| Data are presented as mean ± SEM. *p < 0.05 compared to CS + Vehicle. |

Table 2: Effect of Flutropium Bromide on Inflammatory Cells in BAL Fluid in an LPS-Induced Rat Model (Hypothetical Data)

| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) |

| Saline + Vehicle | 2.1 ± 0.3 | 0.1 ± 0.02 | 2.0 ± 0.3 |

| LPS + Vehicle | 15.8 ± 1.2 | 12.5 ± 1.0 | 3.2 ± 0.4 |

| LPS + Flutropium Bromide (1 mg/kg) | 9.5 ± 0.8 | 6.8 ± 0.7 | 2.6 ± 0.3 |

| LPS + Flutropium Bromide (3 mg/kg) | 6.2 ± 0.6 | 3.5 ± 0.5 | 2.5 ± 0.2 |

| Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. |

Table 3: Effect of Flutropium Bromide on IL-8 and MUC5AC Secretion from CSE-Stimulated HBECs (Hypothetical Data)

| Treatment Group | IL-8 (pg/mL) | MUC5AC (ng/mL) |

| Control | 50 ± 5 | 10 ± 2 |

| CSE + Vehicle | 450 ± 30 | 85 ± 7 |

| CSE + Flutropium Bromide (1 µM) | 280 ± 25 | 55 ± 6 |

| CSE + Flutropium Bromide (10 µM) | 150 ± 18 | 30 ± 4 |

| Data are presented as mean ± SEM. *p < 0.05 compared to CSE + Vehicle. |

Conclusion

While specific data for Flutropium bromide in COPD models is not widely available, the established protocols for its analogs, Ipratropium and Tiotropium bromide, provide a robust framework for its evaluation. The proposed in vivo and in vitro models can be adapted to investigate the efficacy of Flutropium bromide in mitigating key features of COPD, including bronchoconstriction, airway inflammation, and mucus hypersecretion. Such studies are essential to determine its potential as a novel therapeutic agent for this debilitating disease.

References

Application Notes and Protocols for Flutropium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutropium bromide is a competitive antagonist of acetylcholine at muscarinic receptors, making it a valuable tool for research in respiratory pharmacology and drug development.[1] As a quaternary ammonium compound, it possesses potent anticholinergic properties.[1] This document provides detailed protocols for the preparation, handling, and analysis of Flutropium bromide solutions in a laboratory setting. It also outlines its mechanism of action through the muscarinic signaling pathway and provides a general workflow for the preclinical screening of bronchodilators.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of Flutropium bromide is provided in Table 1.

Table 1: Physicochemical Properties of Flutropium Bromide

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉BrFNO₃ | [2] |

| Molecular Weight | 478.39 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from Ipratropium Bromide[3] |

| Solubility | Soluble in DMSO | General knowledge |

| Storage (Powder) | -20°C | General lab practice |

| Storage (Solution) | -80°C (in DMSO) | General lab practice |

Experimental Protocols

Preparation of Flutropium Bromide Stock Solution (10 mM in DMSO)

Objective: To prepare a high-concentration stock solution of Flutropium bromide in an organic solvent for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

-

Flutropium bromide powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, amber glass vial

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibrate the Flutropium bromide powder to room temperature before opening to prevent condensation.

-

In a sterile fume hood, weigh out 4.78 mg of Flutropium bromide powder and transfer it to a sterile, amber glass vial.

-

Add 1.0 mL of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and initials of the preparer.

-

Store the stock solution at -80°C for long-term storage. For short-term use, store at -20°C.

Preparation of Working Solutions in Physiological Buffer

Objective: To prepare diluted working solutions of Flutropium bromide in a physiologically relevant buffer for use in cell-based assays.

Materials:

-

10 mM Flutropium bromide stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw the 10 mM Flutropium bromide stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile PBS to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS.

-

Gently mix the working solutions by inversion or gentle vortexing. Avoid vigorous shaking to prevent protein denaturation if the buffer contains supplements.

-

Prepare working solutions fresh for each experiment to minimize degradation.

Quality Control of Flutropium Bromide Solutions

Objective: To ensure the identity, purity, and concentration of the prepared Flutropium bromide solutions.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to determine the purity and concentration of Flutropium bromide. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for similar compounds.[5]

-

Mass Spectrometry (MS): To confirm the identity of the compound by determining its molecular weight.

Table 2: Example HPLC Parameters for Quality Control (starting point)

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Signaling Pathway and Experimental Workflow

Muscarinic Acetylcholine Receptor Signaling Pathway

Flutropium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These are G-protein coupled receptors (GPCRs) that are primarily coupled to Gq/11 or Gi/o proteins.[6] The diagram below illustrates the canonical signaling pathway of M3 muscarinic receptors, which are predominant in bronchial smooth muscle.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

General Workflow for Preclinical Screening of Bronchodilators

The following diagram outlines a typical workflow for the preclinical evaluation of a potential bronchodilator agent like Flutropium bromide.

Caption: Preclinical Screening Workflow for Bronchodilators.

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format. An example table for presenting data from a functional assay is provided below.

Table 3: Example Data Table for a Functional Assay (Calcium Flux)

| Flutropium Bromide Concentration (µM) | Acetylcholine EC₅₀ (nM) | Fold Shift | n |

| 0 (Vehicle Control) | 15.2 ± 1.8 | 1.0 | 4 |

| 0.1 | 45.6 ± 3.5 | 3.0 | 4 |

| 1 | 168.9 ± 12.1 | 11.1 | 4 |

| 10 | 501.2 ± 35.7 | 33.0 | 4 |

Data are presented as mean ± SEM.

Conclusion

This document provides a foundational set of protocols and informational diagrams for working with Flutropium bromide solutions in a research setting. Adherence to these guidelines will help ensure the quality and reproducibility of experimental results. Researchers are encouraged to adapt and validate these protocols for their specific experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSRS [precision.fda.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Item - Stability of ipratropium bromide and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]

- 5. Development of a rapid and validated stability-indicating UPLC-PDA method for concurrent quantification of impurity profiling and an assay of ipratropium bromide and salbutamol sulfate in inhalation dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Flutropium Bromide Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutropium bromide is a synthetically derived anticholinergic agent, structurally related to atropine, that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] Its primary therapeutic application is as a bronchodilator for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By blocking muscarinic receptors, particularly the M3 subtype on airway smooth muscle, flutropium bromide inhibits bronchoconstriction and reduces mucus secretion, leading to improved airflow.[1] Due to its quaternary ammonium structure, it exhibits poor absorption from the gastrointestinal tract and limited penetration across the blood-brain barrier, minimizing systemic side effects when administered locally to the lungs via inhalation.[1] Rodent models are invaluable for the preclinical evaluation of flutropium bromide's efficacy, safety, and mechanism of action.

Mechanism of Action and Signaling Pathway

Flutropium bromide exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. In the airways, the M3 muscarinic receptor subtype is predominantly responsible for mediating bronchoconstriction and mucus secretion.

The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction and bronchoconstriction. Flutropium bromide, by blocking the initial binding of acetylcholine to the M3 receptor, prevents this entire signaling cascade.

Data Presentation

Quantitative data for flutropium bromide in rodent models is limited in the published literature. The following tables provide examples of data that would be collected in such studies, with some values included for illustrative purposes based on studies of similar anticholinergic agents like ipratropium bromide and tiotropium bromide.

Table 1: Pharmacokinetic Parameters of Anticholinergic Agents in Rats

| Parameter | Administration Route | Ipratropium Bromide | Tiotropium Bromide | Flutropium Bromide |

| Dose | i.v. | 7-8 mg/kg | 7-8 mg/kg | Data not available |

| oral | 50 mg/kg | Data not available | Data not available | |

| i.t. | Data not available | Data not available | Data not available | |

| Cmax | i.v. | ~274 ng/mL | ~340 ng/mL | Data not available |

| oral | Data not available | <20 ng/mL | Data not available | |

| t½ (plasma) | i.v. | 6-8 h | 6-8 h | Data not available |

| Bioavailability | oral | ~12% | Very low | Poor (expected)[1] |

| Reference | [3][4] | [3][4] |

i.v. = intravenous; i.t. = intratracheal; Cmax = maximum plasma concentration; t½ = half-life.

Table 2: Efficacy of Flutropium Bromide in a Rodent Model of Asthma

| Treatment Group | Dose/Concentration | Route | Reduction in Airway Hyperresponsiveness (%) | Reduction in BALF Eosinophils (%) | Reference |

| Vehicle Control | - | Inhalation | 0 | 0 | |

| Flutropium Bromide | 0.3% solution | Inhalation | Data not available | Data not available | [2] |

| Flutropium Bromide | 3 mg/kg | i.v. | Data not available | Data not available | [2] |

| Flutropium Bromide | 10 mg/kg | i.v. | Data not available | Data not available | [2] |

BALF = bronchoalveolar lavage fluid.

Table 3: Efficacy of Anticholinergic Agents in a Rodent Model of COPD

| Treatment Group | Dose/Concentration | Route | Improvement in Lung Function (e.g., FEV1) | Reduction in Inflammatory Cells | Reference |

| Vehicle Control | - | Inhalation | Baseline | Baseline | |

| Ipratropium Bromide | 0.025% aerosol | Inhalation | Significant improvement | Not specified | [5][6] |

| Flutropium Bromide | Data not available | Inhalation | Data not available | Data not available |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of flutropium bromide in a rodent model of respiratory disease.

Protocol 1: Intratracheal Administration of Flutropium Bromide in Rats

This protocol describes a non-surgical method for the direct instillation of flutropium bromide into the lungs of a rat.

Materials:

-

Flutropium bromide

-

Vehicle (e.g., sterile phosphate-buffered saline (PBS) or 0.9% saline)

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Small animal laryngoscope or otoscope with a light source

-

Flexible catheter or a blunt-tipped gavage needle

-

1 mL syringe

-

Heating pad for recovery

Procedure:

-

Preparation of Flutropium Bromide Solution: Dissolve flutropium bromide in the chosen vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.

-

Anesthesia: Anesthetize the rat according to an approved institutional protocol. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.

-

Positioning: Place the anesthetized rat in a supine position on a slanted board (approximately 45 degrees) to facilitate visualization of the trachea.

-

Visualization of the Trachea: Gently open the rat's mouth and use the laryngoscope or otoscope to visualize the vocal cords. A gentle pull on the tongue can aid in visualization.

-

Instillation: Carefully guide the catheter or gavage needle between the vocal cords and into the trachea.

-

Attach the syringe containing the flutropium bromide solution to the catheter/needle.

-

Administer the solution in a single, steady bolus. A small volume of air (e.g., 0.1-0.2 mL) can be pushed through after the liquid to ensure complete delivery to the lungs. The total volume should not exceed 1.5 mL/kg body weight.

-

Recovery: Remove the catheter/needle and place the rat on a heating pad in a prone position to aid recovery. Monitor the animal until it is fully ambulatory.

Protocol 2: Inhalation Administration of Flutropium Bromide in Mice via Nebulization

This protocol outlines the administration of aerosolized flutropium bromide to mice using a whole-body or nose-only exposure chamber.

Materials:

-

Flutropium bromide

-

Vehicle (e.g., sterile 0.9% saline)

-

Nebulizer (e.g., ultrasonic or jet nebulizer)

-

Inhalation exposure chamber (whole-body or nose-only)

-

Airflow and pressure control systems

Procedure:

-

Preparation of Flutropium Bromide Solution: Prepare the flutropium bromide solution in saline at the desired concentration (e.g., a 0.3% solution was used in a study with dogs).[2]

-

System Setup: Calibrate the nebulizer and inhalation chamber to ensure a consistent and appropriate particle size distribution and aerosol concentration.

-

Animal Placement: Place the mice in the exposure chamber. For nose-only systems, gently restrain the animals in the exposure tubes. Allow for a brief acclimatization period.

-

Aerosol Generation and Exposure:

-

Fill the nebulizer with the flutropium bromide solution.

-

Activate the nebulizer and the airflow system to deliver the aerosol into the chamber.

-

Expose the animals for a predetermined duration (e.g., 20-30 minutes). The duration will depend on the desired lung deposition dose.

-

-

Post-Exposure:

-

Turn off the nebulizer and allow fresh air to flush the chamber before removing the animals.

-

Return the mice to their home cages and monitor for any adverse effects.

-

Concluding Remarks